![molecular formula C12H10ClF3N2 B13912493 2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)
2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group, a trifluoromethyl group, and a phenyl ring attached to the imidazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated imidazole in the presence of a palladium catalyst.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride.
Trifluoromethylation: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring and the phenyl group.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of azides, amines, or thioethers.
Oxidation: Formation of imidazole N-oxides or phenyl ketones.
Reduction: Formation of reduced imidazole derivatives or phenyl alcohols.
科学的研究の応用
2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition.
類似化合物との比較
Similar Compounds
2-Phenyl-1-methyl-4-(trifluoromethyl)-1H-imidazole: Lacks the chloromethyl group, resulting in different reactivity and biological activity.
2-[4-(Methyl)phenyl]-1-methyl-4-(trifluoromethyl)-1H-imidazole: Lacks the chloromethyl group, affecting its nucleophilic substitution reactions.
2-[4-(Chloromethyl)phenyl]-1-methyl-1H-imidazole: Lacks the trifluoromethyl group, impacting its lipophilicity and membrane permeability.
Uniqueness
2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)-1H-imidazole is unique due to the combination of the chloromethyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological properties. The presence of both groups allows for versatile functionalization and enhances its potential as a pharmacophore in drug design.
特性
分子式 |
C12H10ClF3N2 |
|---|---|
分子量 |
274.67 g/mol |
IUPAC名 |
2-[4-(chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C12H10ClF3N2/c1-18-7-10(12(14,15)16)17-11(18)9-4-2-8(6-13)3-5-9/h2-5,7H,6H2,1H3 |
InChIキー |
YPFNXASBVZHBHX-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)CCl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


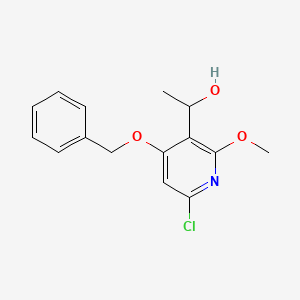
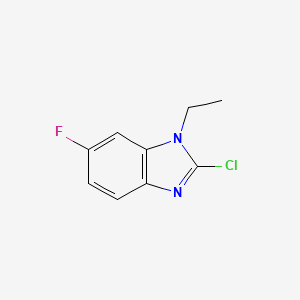
![2,4-Dichloro-8-isopropylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13912436.png)
![3-[1-Methyl-6-(4-piperidyl)indazol-3-YL]piperidine-2,6-dione hydrochloride](/img/structure/B13912437.png)
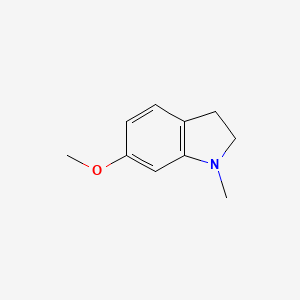

![1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide](/img/structure/B13912447.png)
![(S)-2-((1,4-dioxan-2-yl)methoxy)-4-oxo-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-9-yl trifluoromethanesulfonate](/img/structure/B13912453.png)

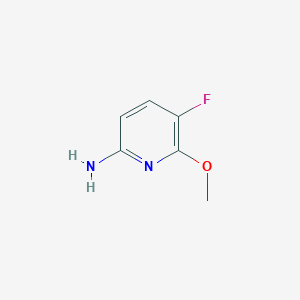

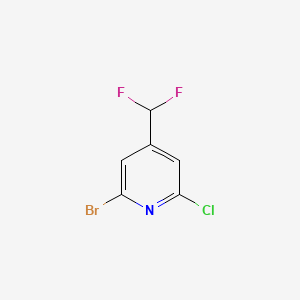

![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)
